Methyl acetimidate hydrochloride
Overview
Description
Methyl acetimidate hydrochloride is a chemical compound with the molecular formula C₃H₈ClNO and a molecular weight of 109.55 g/mol . It is commonly used as an intermediate in the synthesis of various chemical products, including insecticides and other organic compounds . The compound appears as white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
Biochemical Analysis
Biochemical Properties
Methyl acetimidate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is known to inhibit the N-methylation of phosphatidylethanolamine . This interaction involves the compound binding to the enzyme responsible for the methylation process, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells are primarily related to its role as an inhibitor of N-methylation of phosphatidylethanolamine This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes involved in the N-methylation of phosphatidylethanolamine . By binding to these enzymes, it inhibits their activity, leading to changes in gene expression and cellular metabolism.
Metabolic Pathways
It is known to interact with enzymes involved in the N-methylation of phosphatidylethanolamine
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl acetimidate hydrochloride is typically synthesized by reacting acetonitrile with methanol in the presence of dry hydrogen chloride gas . The reaction is carried out at low temperatures, typically between -5°C to 10°C, to ensure the formation of the desired product . The reaction mixture is then allowed to react for an additional period at slightly higher temperatures to complete the formation of the salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves the following steps :
Reactants: Acetonitrile, methanol, and toluene are introduced into a reaction vessel.
Cooling: The mixture is cooled to a temperature range of -5°C to 10°C.
Hydrogen Chloride Addition: Dry hydrogen chloride gas is bubbled through the mixture, maintaining the temperature between -5°C to 0°C.
Reaction Completion: The reaction is allowed to proceed for an additional hour at 0°C, followed by a gradual increase in temperature to 20°C over 12 hours.
Crystallization: The resulting product is crystallized out of the solution and collected as this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl acetimidate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Amidination Reactions: It reacts with amino groups to form amidine derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Reaction Conditions: These reactions are typically carried out under basic conditions to facilitate the formation of the desired products.
Major Products
Amidine Derivatives: Formed through amidination reactions with amino groups.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl acetimidate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
Methyl acetimidate hydrochloride exerts its effects by inhibiting the N-methylation of phosphatidylethanolamine . This inhibition affects the activity of certain enzymes and proteins, including the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities . The compound interacts with specific molecular targets and pathways involved in these biological processes .
Comparison with Similar Compounds
Methyl acetimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl acetimidate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.
Methyl benzimidate hydrochloride: Contains a benzimidate group instead of an acetimidate group.
Ethyl benzimidate hydrochloride: Similar to methyl benzimidate hydrochloride but with an ethyl group.
Uniqueness
This compound is unique due to its specific inhibitory effects on N-methylation of phosphatidylethanolamine and its application in modifying lysine residues in proteins . This makes it particularly valuable in biochemical and medical research .
Properties
IUPAC Name |
methyl ethanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJXXISOUGFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884769 | |
Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14777-27-6 | |
Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14777-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl acetimidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLACETIMIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Methyl Acetimidate Hydrochloride in biochemical research?
A1: this compound is frequently employed for the selective modification of protein amino groups. This modification, known as acetamidination, converts lysine residues to acetimidyl lysine residues. This process is particularly useful for:
- Stabilizing proteins: Acetamidination can enhance protein stability by reducing the susceptibility to proteolysis. []
- Investigating structure-activity relationships: By modifying specific amino acids, researchers can study their role in protein function and binding affinity. [, ]
- Facilitating semisynthesis: Acetamidination allows for the selective protection and deprotection of amino groups during peptide synthesis. []
Q2: How does this compound achieve selective modification of lysine residues?
A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The ε-amino group of lysine, being more nucleophilic than the α-amino group at physiological pH, preferentially attacks the electrophilic carbon of the imidate group in this compound. This leads to the formation of a stable acetimidyl derivative of the lysine residue. [, ]
Q3: Are there any studies demonstrating the impact of this compound on biological systems?
A3: Yes, research suggests that this compound-mediated methylation of phosphatidylethanolamine in heart sarcolemmal vesicles can inhibit Na+/Ca2+ exchange activity. [] This highlights the compound's potential to influence cellular processes by modifying membrane lipid composition. Additionally, studies have shown that phospholipid methylation induced by this compound can impact Ca2+ binding and Ca2+-ATPase activities in heart sarcolemma. []
Q4: What is known about the structural properties of this compound?
A4: Spectroscopic studies, specifically infrared spectroscopy, have confirmed the imidate structure (R·C·(:NH)·O·R′) of this compound. [] The protonation of the nitrogen atom in the hydrochloride salt form is also evident from its infrared spectrum. []
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